Sugammadex

Description

Structure

2D Structure

Properties

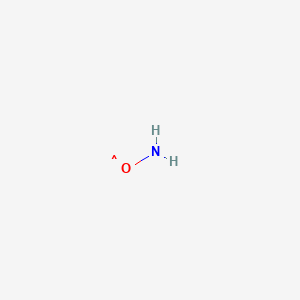

Molecular Formula |

H2NO |

|---|---|

Molecular Weight |

32.022 g/mol |

InChI |

InChI=1S/H2NO/c1-2/h1H2 |

InChI Key |

YLFIGGHWWPSIEG-UHFFFAOYSA-N |

SMILES |

N[O] |

Canonical SMILES |

N[O] |

Origin of Product |

United States |

Molecular Architecture and Rational Design Principles of Sugammadex

Structural Genesis: Modified Gamma-Cyclodextrin (B1674603) Scaffold

At its core, Sugammadex (B611050) is a modified gamma-cyclodextrin (γ-cyclodextrin). nih.govwikipedia.org Cyclodextrins are cyclic oligosaccharides, and the "gamma" designation indicates a ring structure composed of eight glucose units. nih.gov This natural scaffold provides a foundational three-dimensional structure resembling a truncated cone or doughnut, with a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov The choice of a γ-cyclodextrin was deliberate; its internal cavity size is more favorable for accommodating the bulky steroidal structure of aminosteroid (B1218566) neuromuscular blocking agents like rocuronium (B1662866) and vecuronium (B1682833) compared to the smaller alpha- or beta-cyclodextrins. nih.gov

However, the native γ-cyclodextrin molecule is not perfectly suited for this task. The rational design of this compound involved significant chemical modifications to this basic scaffold to enhance its binding affinity and specificity. wikipedia.org

Engineering of the Molecular Cavity for Optimized Encapsulation

The transformation of a simple γ-cyclodextrin into the highly effective sequestering agent that is this compound involved precise chemical engineering of its molecular cavity. This was primarily achieved through the addition of specific side chains and terminal groups, each serving a distinct and crucial purpose.

Influence of Side-Chain Additions on Cavity Dimensions

To better accommodate the entire steroidal neuromuscular blocking agent, the cavity of the γ-cyclodextrin was extended. nih.gov This was accomplished by attaching eight carboxyl thioether side chains to the primary hydroxyl groups of the glucose units. wikipedia.org These extensions effectively elongate the hydrophobic cavity, creating a more spacious and accommodating pocket for the guest molecule. nih.govwikipedia.org This structural modification allows for a more complete encapsulation of the steroidal rings of rocuronium, a key factor in the stability of the resulting complex. nih.gov

Theoretical Underpinnings for Host-Guest Complex Stabilization

The formation of the this compound-rocuronium complex is an example of host-guest chemistry, where one molecule (the host, this compound) forms a complex with another (the guest, rocuronium). The remarkable stability of this complex is not due to a single type of interaction but rather a synergistic combination of several non-covalent forces.

The primary driving force for encapsulation is the hydrophobic effect . The hydrophobic steroidal portion of the rocuronium molecule is preferentially driven out of the aqueous plasma environment and into the nonpolar, hydrophobic cavity of the this compound molecule. nih.govnih.gov

Finally, as mentioned earlier, electrostatic interactions between the negatively charged carboxyl groups of this compound and the positively charged nitrogen atom of rocuronium provide a strong, directional force that locks the guest molecule in place. nih.govwikipedia.org

The culmination of these forces results in a highly stable, 1:1 inclusion complex with a very high association constant (Ka) and a very low dissociation constant (Kd). nih.govmedscape.com This essentially renders the encapsulation of rocuronium by this compound functionally irreversible under physiological conditions, ensuring a rapid and reliable reversal of neuromuscular blockade. nih.gov

Interactive Data Table: Binding Affinity of this compound

| Compound | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (M) |

| Rocuronium | 1.79 x 10⁷ - 2.5 x 10⁷ nih.govresearchgate.netnih.gov | 0.1 x 10⁻⁶ nih.gov |

| Vecuronium | 5.72 x 10⁶ - 1.0 x 10⁷ researchgate.netnih.gov | Not widely reported |

| Pancuronium (B99182) | Lower affinity than rocuronium and vecuronium drugbank.com | Not widely reported |

Mechanism of Action at the Molecular and Supramolecular Levels

Mechanistic Role of Concentration Gradients in NMBA Sequestration from Biophases

Sugammadex's mechanism of action extends beyond simple encapsulation in the plasma. Following intravenous administration, This compound (B611050) rapidly binds free NMBA molecules circulating in the plasma. ekja.org This swift sequestration significantly lowers the plasma concentration of free, active NMBA. nih.govekja.org

This reduction in plasma concentration establishes a steep concentration gradient between the plasma and the biophase of the neuromuscular junction, where the NMBA molecules are bound to nicotinic acetylcholine (B1216132) receptors. nih.govekja.org In response to this gradient, NMBA molecules dissociate from these receptors and move from the tissue compartment back into the plasma. ekja.org Once in the plasma, they are quickly encapsulated by available this compound molecules. ekja.org This process effectively "pulls" the NMBA away from its site of action, leading to a rapid and efficient reversal of neuromuscular blockade. nih.gov

Comparative Molecular Binding Affinities with Aminosteroidal NMBAs

This compound exhibits varying degrees of binding affinity for different aminosteroidal NMBAs. The affinity is highest for rocuronium (B1662866), followed by vecuronium (B1682833), and is significantly lower for pancuronium (B99182). nih.gov This selectivity is a result of the specific molecular fit and the combination of hydrophobic, electrostatic, and hydrogen bonding interactions between the host and guest molecules.

Below is a data table summarizing the comparative binding affinities.

| Neuromuscular Blocking Agent | Association Constant (Ka) (M⁻¹) |

| Rocuronium | 1.79 x 10⁷ - 3.8 x 10⁷ |

| Vecuronium | 5.72 x 10⁶ - 1.0 x 10⁷ |

| Pancuronium | Significantly Lower (Not Clinically Effective) |

Note: The values are approximate ranges compiled from various in vitro studies.

Rocuronium Binding Characteristics

This compound was specifically designed to encapsulate rocuronium, resulting in an exceptionally high binding affinity. nih.gov The association constant (Ka) for the this compound-rocuronium complex is reported to be in the range of 1.79 x 10⁷ to 3.8 x 10⁷ M⁻¹. This indicates an extremely strong and tight bond. nih.gov The dissociation rate of this complex is remarkably low; it is estimated that for every 25 million this compound-rocuronium complexes formed, only one will dissociate. nih.gov This near-irreversible binding ensures a rapid and profound reduction in free rocuronium concentration, leading to efficient and reliable reversal of even deep neuromuscular blockade. nih.gov

Vecuronium Binding Characteristics

While the binding affinity of this compound for vecuronium is lower than for rocuronium, it is still substantial. nih.gov The association constant for the this compound-vecuronium complex is approximately 3-fold lower than that of the rocuronium complex. nih.gov Despite this lower affinity, this compound is highly effective in reversing vecuronium-induced blockade. nih.gov This efficacy is partly because vecuronium is more potent than rocuronium, meaning that lower concentrations of vecuronium are required to achieve the same level of neuromuscular block. nih.gov Consequently, there are fewer total molecules that need to be encapsulated for effective reversal. nih.gov Computational studies suggest that the lower affinity is related to the formation of fewer hydrogen bonds between vecuronium and this compound compared to rocuronium. nih.govyoutube.com

Pancuronium Binding Characteristics

This compound has a much lower affinity for pancuronium compared to both rocuronium and vecuronium. nih.gov While there is some binding capacity, it is generally considered too weak to be of clinical benefit for effective and reliable reversal of pancuronium-induced neuromuscular blockade. nih.gov Reversal of pancuronium would require significantly larger, and likely impractical, doses of this compound. nih.gov

Investigation of Selectivity and Absence of Affinity for Non-Aminosteroidal Agents

The clinical efficacy of this compound is rooted in its highly selective binding to specific steroidal neuromuscular blocking agents (NMBAs), a characteristic engineered into its molecular design. nih.gov This selectivity ensures targeted reversal while minimizing interactions with other compounds. The mechanism of this selectivity is based on the principles of supramolecular chemistry, specifically the formation of stable host-guest inclusion complexes.

This compound is a modified gamma-cyclodextrin (B1674603), a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. nih.govpatsnap.com Modifications to the gamma-cyclodextrin structure, including the addition of eight carboxyl thioether groups, enlarge the central cavity and introduce negatively charged extensions. ukzn.ac.za This structure is specifically tailored to encapsulate the bulky, rigid steroidal nucleus of aminosteroidal NMBAs like rocuronium. patsnap.comresearchgate.net The formation of the this compound-NMBA complex is a non-covalent, 1:1 interaction stabilized by a combination of forces: hydrophobic interactions trap the lipophilic steroidal portion of the guest molecule inside the cavity, while electrostatic interactions occur between the negatively charged carboxyl groups of this compound and the positively charged quaternary nitrogen of the aminosteroid (B1218566). nih.govresearchgate.netsarasotaanesthesia.com

This precise structural complementarity results in a very high affinity and a very stable complex, particularly with rocuronium. sarasotaanesthesia.comnih.gov The affinity of this compound is highest for rocuronium, followed by vecuronium, and is significantly lower for pancuronium. sarasotaanesthesia.comdrugbank.comopenanesthesia.org The association constant for the this compound-rocuronium complex is exceptionally high, indicating a very strong binding affinity, and it is estimated that only one in every 25 million of these complexes dissociates. nih.gov The affinity for vecuronium is approximately 2.5 times lower than for rocuronium. nih.gov

| Aminosteroidal Agent | Relative Binding Affinity/Percentage | Source |

|---|---|---|

| Rocuronium | Highest Affinity; 95% Bound | ukzn.ac.zasarasotaanesthesia.comdrugbank.comopenanesthesia.org |

| Vecuronium | High Affinity (2.5x less than Rocuronium); 90% Bound | nih.govukzn.ac.zadrugbank.comopenanesthesia.org |

| Pancuronium | Much Lower Affinity; 61% Bound | ukzn.ac.zasarasotaanesthesia.comdrugbank.comopenanesthesia.org |

In stark contrast, this compound demonstrates no significant affinity for neuromuscular blocking agents that lack the specific steroidal structure. nih.govnih.gov This includes the depolarizing agent succinylcholine (B1214915) and the benzylisoquinolinium class of non-depolarizing agents, such as atracurium (B1203153), cisatracurium, and mivacurium (B34715). nih.govsarasotaanesthesia.comnih.govresearchgate.net The molecular structures of these compounds are fundamentally different from the aminosteroids and are not spatially or chemically compatible with the this compound cavity. sarasotaanesthesia.com Consequently, they cannot form stable inclusion complexes, and this compound is ineffective at reversing their neuromuscular blockade. sarasotaanesthesia.comresearchgate.netlitfl.com Research has confirmed this lack of interaction, showing minimal to zero binding for these agents. ukzn.ac.zaresearchgate.net

| Non-Aminosteroidal Agent | Percentage Bound by this compound | Source |

|---|---|---|

| Atracurium | 4.5% | ukzn.ac.za |

| Cisatracurium | No Affinity | nih.govsarasotaanesthesia.comnih.gov |

| Mivacurium | 0% | ukzn.ac.za |

| Succinylcholine | No Affinity | nih.govsarasotaanesthesia.comresearchgate.net |

The high selectivity of this compound extends to other endogenous and exogenous steroidal compounds. While molecules like cortisone, or drugs such as toremifene (B109984) and fusidic acid, possess a steroidal structure, their affinity for this compound is dramatically lower than that of rocuronium. sarasotaanesthesia.comnih.govnih.gov Studies found that the affinity of over 40 steroidal and non-steroidal drugs for this compound was approximately 120 to 700 times less than that of rocuronium. nih.govpulmonarychronicles.com This is largely because these other steroidal molecules lack the specific quaternary nitrogen group that provides a key electrostatic interaction, resulting in a much weaker and less stable complex. sarasotaanesthesia.com This high degree of molecular recognition underscores the targeted design of this compound as a selective relaxant binding agent, confining its primary pharmacological action to the reversal of specific aminosteroidal NMBAs.

Pharmacokinetic Research and Disposition Mechanisms Non Clinical Focus

Investigational Studies on Absorption and Distribution Characteristics

Sugammadex (B611050) is administered intravenously, and its oral absorption is minimal, less than 4%, due to degradation by digestive enzymes derangedphysiology.com. Following intravenous administration, this compound distributes in the extracellular water of the body nih.gov. Non-clinical drug distribution studies have indicated that this compound is retained in sites of active mineralization, such as bone and teeth, with mean half-lives of 172 and 8 days, respectively merck.comfda.gov. In adult patients with normal renal function, the observed steady-state volume of distribution of this compound is approximately 11 to 14 litres, based on conventional, non-compartmental pharmacokinetic analysis merck.comfda.goveuropa.eumedsafe.govt.nzsahpra.org.zasahpra.org.zandmctsgh.edu.twmedicines.org.ukfrontiersin.org. Neither this compound nor its complex with rocuronium (B1662866) binds to plasma proteins or erythrocytes, as demonstrated in vitro using male human plasma and whole blood merck.comfda.goveuropa.eumedsafe.govt.nzndmctsgh.edu.twmedicines.org.uk. This compound exhibits linear kinetics within a dosage range of 1 to 16 mg/kg when administered as an intravenous bolus dose merck.comfda.goveuropa.eumedsafe.govt.nzsahpra.org.zandmctsgh.edu.twmedicines.org.uk. Some studies suggest this linear relationship may extend up to 96 mg/kg wfsahq.orgsajaa.co.za.

Biotransformation and Metabolic Stability: Evidence for Non-Metabolism

Preclinical and clinical studies consistently show that this compound does not undergo metabolism nih.govmerck.comeuropa.eumedsafe.govt.nzsahpra.org.zandmctsgh.edu.twmedicines.org.ukwfsahq.orgsajaa.co.zahres.campa.sehres.canih.govdrugbank.comresearchgate.netuniversiteitleiden.nl. The primary route of elimination observed in these studies is the renal excretion of the unchanged product nih.goveuropa.eumedsafe.govt.nzsahpra.org.zandmctsgh.edu.twmedicines.org.ukhres.campa.sehres.cadrugbank.com.

Elucidation of Elimination Pathways and Excretion Mechanisms

The primary route of elimination for this compound is renal excretion dovepress.comderangedphysiology.comnih.govwfsahq.orgsajaa.co.zanih.govdrugbank.comuniversiteitleiden.nlru.nl.

Renal Excretion of Unchanged this compound

This compound is cleared rapidly and primarily in an unchanged form via renal excretion nih.govnih.gov. In adult anaesthetised patients with normal renal function, the elimination half-life of this compound is approximately 2 hours, and the estimated plasma clearance is about 88 mL/min europa.eumedsafe.govt.nzndmctsgh.edu.twmedicines.org.uksajaa.co.zampa.sehres.cadrugbank.comresearchgate.netapsf.orgnih.gov. This clearance rate is similar to the glomerular filtration rate nih.govnih.govuniversiteitleiden.nlru.nl. A mass balance study demonstrated that over 90% of the administered dose is excreted within 24 hours europa.eumedsafe.govt.nzndmctsgh.edu.twmedicines.org.ukmpa.sedrugbank.com. Specifically, 96% of the dose was excreted in urine, with at least 95% of this attributed to unchanged this compound europa.eumedsafe.govt.nzmedicines.org.ukmpa.se. Excretion via faeces or expired air was less than 0.02% of the dose europa.eumedsafe.govt.nzmedicines.org.uksajaa.co.za.

Mechanistic Alteration of NMBA Elimination through Complex Formation

This compound forms a stable 1:1 host-guest inclusion complex with aminosteroidal NMBAs like rocuronium and vecuronium (B1682833) in the plasma pulmonarychronicles.comnih.govdovepress.comnih.gov. This encapsulation effectively reduces the concentration of free NMBA in the plasma, creating a concentration gradient that favors the movement of NMBA molecules from the neuromuscular junction back into the bloodstream where they are bound by this compound pulmonarychronicles.comnih.govdovepress.comnih.govresearchgate.net. This complex formation alters the elimination pathway of the NMBA. For instance, rocuronium is normally primarily excreted via the biliary system ru.nloup.com. However, when encapsulated by this compound, the rocuronium-sugammadex complex is primarily eliminated by the kidneys, similar to this compound itself dovepress.comnih.govwfsahq.orgsajaa.co.zaresearchgate.netru.nlnih.govoup.com. Administration of this compound to healthy volunteers has been shown to result in increased renal elimination of rocuronium in complex europa.eumedsafe.govt.nz.

Preclinical and Theoretical Assessment of Clearance in Compromised Renal Systems

Renal function significantly impacts the clearance of this compound and the this compound-NMBA complex nih.govfrontiersin.org. In patients with renal impairment, the clearance of this compound is progressively decreased, and the elimination half-life is progressively prolonged with declining renal function europa.euhres.ca. Studies comparing patients with severe renal impairment (creatinine clearance < 30 mL/min) to those with normal renal function have shown significantly reduced clearance of this compound and rocuronium in the renal failure group oup.comfda.gov. Mean total plasma clearance of this compound was substantially lower in renal patients compared to controls oup.com. The median amount of this compound and rocuronium excreted in the urine over 72 hours was also much lower in patients with renal failure compared to excretion over 24 hours in controls oup.com.

Total exposure to this compound is prolonged in patients with severe renal impairment, leading to significantly higher exposure compared to patients with normal renal function europa.eumedsafe.govt.nzhres.cafda.gov. For instance, exposure was reported to be 17-fold higher in patients with severe renal impairment in one study europa.eumedsafe.govt.nz. In another study, exposure was 2-fold and 5-fold higher in subjects with moderate and severe renal impairment, respectively hres.ca. Low concentrations of this compound can be detectable for at least 48 hours post-dose in patients with severe renal insufficiency, and concentrations may remain detectable for up to 7 days medsafe.govt.nzhres.ca.

Here is a summary of pharmacokinetic parameters in adult patients with normal renal function:

| Parameter | Value | Unit | Source Indices |

| Steady-state Volume of Distribution | 11-14 | Litres | merck.comfda.goveuropa.eumedsafe.govt.nzsahpra.org.zasahpra.org.zandmctsgh.edu.twmedicines.org.ukfrontiersin.org |

| Elimination Half-life | ~2 | hours | europa.eumedsafe.govt.nzndmctsgh.edu.twmedicines.org.uksajaa.co.zampa.sehres.cadrugbank.comresearchgate.netapsf.orgnih.gov |

| Plasma Clearance | ~88 | mL/min | europa.eumedsafe.govt.nzndmctsgh.edu.twmedicines.org.uksajaa.co.zampa.sehres.cadrugbank.comresearchgate.netapsf.orgnih.gov |

| % Excreted in Urine (24h) | >90 | % | europa.eumedsafe.govt.nzndmctsgh.edu.twmedicines.org.ukmpa.sedrugbank.com |

| % Unchanged in Urine | ≥95 of urinary excretion | % | europa.eumedsafe.govt.nzmedicines.org.ukmpa.se |

| % Excreted in Faeces/Air | <0.02 | % | europa.eumedsafe.govt.nzmedicines.org.uksajaa.co.za |

Pharmacodynamic Research and Intermolecular Interactions Non Clinical Focus

Molecular Basis of NMBA Sequestration and Subsequent Inactivation

The molecular structure of sugammadex (B611050) features a hydrophilic exterior and a lipophilic core cavity. This structure allows it to encapsulate aminosteroidal NMBAs. openanesthesia.orgwfsahq.orgpulmonarychronicles.com The cavity is specifically designed to bind with high affinity to rocuronium (B1662866) and vecuronium (B1682833). openanesthesia.orgnih.gov The encapsulation process involves the NMBA molecule entering the lipophilic cavity of this compound, forming a stable host-guest complex. pulmonarychronicles.com This binding is primarily driven by hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the NMBA and the this compound molecule. researchgate.net The negatively charged carboxyl groups on the eight side chains of this compound contribute to enhanced electrostatic binding, particularly with the positively charged quaternary nitrogen of the aminosteroid (B1218566) NMBAs. openanesthesia.orgpulmonarychronicles.comwikipedia.org

The binding occurs in a 1:1 molar ratio, where one molecule of this compound encapsulates one molecule of the NMBA. openanesthesia.orgwfsahq.orgwikipedia.orgnih.govwfsahq.orgnih.gov This encapsulation in the plasma significantly reduces the concentration of free NMBA molecules available to bind to nicotinic receptors at the neuromuscular junction. openanesthesia.orgmedsafe.govt.nzthelaymedicalman.com This creates a concentration gradient that favors the dissociation of NMBA from the neuromuscular junction and its movement into the plasma, where it is then bound by free this compound. openanesthesia.orgresearchgate.netwfsahq.org This sequestration mechanism leads to the rapid reversal of neuromuscular blockade. openanesthesia.orgpulmonarychronicles.comwfsahq.org

This compound exhibits a very high binding affinity for rocuronium, with association constant (kass) values reported to be around 1.79 × 107 mol/L in some studies. nih.govresearchgate.net While its affinity for vecuronium is lower (kass around 5.72 × 106 mol/L), it is still effective because vecuronium is more potent, meaning fewer molecules are required for equivalent blockade compared to rocuronium. nih.govwikipedia.orgresearchgate.net The high association constant and very low dissociation constant of the rocuronium-sugammadex complex highlight the stability of this interaction. wfsahq.orgwfsahq.org

Research into Displacement Interactions and Competitive Binding Phenomena

Due to its ability to form inclusion complexes with other compounds, this compound can theoretically interact with drugs other than aminosteroidal NMBAs. tandfonline.comnih.govthelaymedicalman.com Displacement interactions occur when a co-administered drug with a higher or comparable binding affinity for this compound displaces the encapsulated NMBA (rocuronium or vecuronium) from the this compound molecule. wfsahq.orgthelaymedicalman.comanesth-pain-med.orgucalgary.ca This displacement could potentially lead to an increase in the free plasma concentration of the NMBA, theoretically resulting in the recurrence of neuromuscular blockade. tandfonline.commedsafe.govt.nzeuropa.euhres.camedsafe.govt.nz

Theoretical and In Vitro Assessments of Displacement Potential

Theoretical assessments and in vitro studies have been conducted to evaluate the potential for various drugs to cause displacement interactions with this compound. A pharmacokinetic-pharmacodynamic model developed by Zwiers et al. assessed the binding affinity of this compound for NMBAs and 300 other commonly used drugs using isothermal titration calorimetry (ITC). tandfonline.comnih.govresearchgate.netuniversiteitleiden.nl This model considered the binding affinities and maximum plasma drug concentrations (Cmax) to identify compounds with the potential for displacement. nih.gov

The ITC analysis revealed that while rocuronium and vecuronium have very high binding affinities for this compound, a few other compounds also showed notable affinity. nih.govresearchgate.net Based on the critical combinations of kass and Cmax, the model indicated that toremifene (B109984), fusidic acid, and flucloxacillin (B1213737) had the theoretical potential for displacement interactions. tandfonline.comnih.govresearchgate.netuniversiteitleiden.nleuropa.eu

Specific Compound-Sugammadex Interactions Studied (e.g., Toremifene, Flucloxacillin, Fusidic Acid)

Toremifene: Toremifene, a selective estrogen receptor modulator, has been identified as having a relatively high binding affinity for this compound. medsafe.govt.nzeuropa.euhres.camedsafe.govt.nzmedscape.commims.comfda.gov Theoretical modeling suggests that due to this affinity and potentially high plasma concentrations, some displacement of rocuronium or vecuronium from the this compound complex could occur. medsafe.govt.nzeuropa.euhres.camedsafe.govt.nzmedscape.commims.comfda.gov This could theoretically lead to a delay in the recovery of the train-of-four (TOF) ratio to 0.9. medsafe.govt.nzhres.camedsafe.govt.nzmims.comfda.gov

Flucloxacillin: In vitro studies and pharmacokinetic modeling have indicated that high doses of flucloxacillin might cause some displacement of rocuronium or vecuronium from this compound. tandfonline.commedsafe.govt.nzmedsafe.govt.nzeuropa.eu However, a clinical study involving healthy volunteers found no evidence of clinically relevant displacement interaction with flucloxacillin, suggesting that the theoretical potential may not translate to clinical effects under typical administration conditions. tandfonline.commedsafe.govt.nzresearchgate.netuniversiteitleiden.nl

Fusidic Acid: Fusidic acid has also been identified through modeling and in vitro assessments as having a potential for displacement interaction with this compound. tandfonline.comnih.govmedsafe.govt.nzthelaymedicalman.comeuropa.euhres.camedsafe.govt.nzuniversiteitleiden.nleuropa.eu Similar to toremifene, its use in the pre-operative phase could theoretically delay the recovery of the TOF ratio to 0.9. medsafe.govt.nzhres.camedsafe.govt.nzeuropa.eu However, it is suggested that recurrence of neuromuscular blockade is unlikely in the post-operative phase due to the prolonged infusion rate and cumulative blood levels of fusidic acid. europa.eumedsafe.govt.nz

Despite the theoretical potential for displacement interactions with these compounds, clinical studies have generally not confirmed a significant incidence of recurrent neuromuscular blockade. tandfonline.comwfsahq.orgnih.govwfsahq.orgresearchgate.net

Investigation of Capture Interactions and Non-Competitive Binding Phenomena

Capture interactions occur when this compound binds to other drugs in the plasma, effectively lowering their free plasma concentrations. wfsahq.orgthelaymedicalman.comanesth-pain-med.orgucalgary.ca This non-competitive binding phenomenon can potentially reduce the efficacy of the captured drug. wfsahq.orgthelaymedicalman.comanesth-pain-med.org

Theoretical and In Vitro Assessments of Capture Potential

Theoretical assessments and in vitro binding studies have explored the potential for this compound to capture various compounds. The lipophilic cavity of this compound, while designed for aminosteroidal NMBAs, can potentially bind to other molecules with suitable size and lipophilicity, particularly those with a steroidal structure. pharmacyjoe.compharmacyjoe.comnih.gov

In vitro studies have suggested that this compound may bind to certain drugs, leading to a decrease in their free plasma concentrations. medsafe.govt.nzthelaymedicalman.commedscape.commims.commerck.ca The extent of capture depends on the binding affinity of the drug for this compound and its concentration.

Advanced Analytical Methodologies in Sugammadex Research

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatography plays a pivotal role in the analysis of Sugammadex (B611050), particularly for quantifying the compound and identifying impurities that may arise from synthesis or degradation.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is widely employed for the quantitative determination of this compound and the profiling of its related substances and potential degradation products. The development and validation of robust RP-HPLC methods are critical for quality control and stability studies.

Studies have focused on developing stability-indicating RP-HPLC methods capable of separating this compound from its process-related and degradation impurities. Typical chromatographic conditions involve using RP-18 columns, such as Hypersil Gold (250 mm X 4.6 mm, 3 µ) or C18 columns (250 x 4.6 mm, 5µ) colab.wsjddtonline.inforesearchgate.nethumanjournals.com. Gradient elution is commonly utilized with mobile phases consisting of mixtures of aqueous solutions (e.g., 0.1% phosphoric acid or double distilled water) and organic solvents like acetonitrile (B52724) and methanol (B129727) colab.wsjddtonline.inforesearchgate.net. Detection is often performed using a UV detector at wavelengths such as 205 nm or 210 nm colab.wsjddtonline.infohumanjournals.com.

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), covering parameters such as specificity, precision, linearity, accuracy, and robustness colab.wsjddtonline.inforesearchgate.nethumanjournals.com. Specificity is demonstrated by the separation of the analyte peak from impurities and excipients. Precision is assessed by the relative standard deviation (%RSD) of replicate injections, with reported values typically below 2% colab.wsjddtonline.inforesearchgate.nethumanjournals.com. Linearity is established over a defined concentration range, showing a strong correlation between peak area and concentration, with correlation coefficients greater than 0.996 colab.wsjddtonline.inforesearchgate.net. Accuracy is evaluated through recovery studies, demonstrating that the method can accurately quantify this compound and its impurities colab.wsresearchgate.net. Limits of Detection (LOD) and Quantification (LOQ) are determined to assess the sensitivity of the method for both this compound and its impurities colab.wsresearchgate.net. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are conducted to demonstrate the stability-indicating capability of the developed HPLC methods colab.wsresearchgate.nethumanjournals.com.

Here is a summary of typical validation data points for RP-HPLC methods for this compound:

| Validation Parameter | Reported Values (Example) | Reference |

| Precision (%RSD) | 0.25% | colab.wsresearchgate.net |

| Accuracy (Recovery Range) | 89.5% - 104.6% | colab.wsresearchgate.net |

| Linearity (Correlation Coeff.) | > 0.996 | colab.wsresearchgate.net |

| LOD (this compound) | 0.017% - 0.050% | colab.wsresearchgate.net |

| LOQ (this compound) | 0.050% | colab.wsresearchgate.net |

| LOD (Related Impurities) | 0.015% - 0.055% | colab.wsresearchgate.net |

| LOQ (Related Impurities) | 0.055% | colab.wsresearchgate.net |

Ultra-High-Pressure Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it valuable for the analysis of complex samples containing this compound and its related substances. UPLC utilizes smaller particle size columns (typically sub-2 µm), allowing for higher operating pressures and improved chromatographic performance juniperpublishers.comjuniperpublishers.com.

A validated UPLC method has been developed for the separation and quantification of this compound related substances and degradants in drug products juniperpublishers.comjuniperpublishers.com. This method employed a UPLC BEH C8 column (50 x 2.1mm, 1.7µm) with gradient elution using a mobile phase composed of phosphate (B84403) buffer and acetonitrile juniperpublishers.comjuniperpublishers.com. Detection was performed at 210 nm using a PDA detector juniperpublishers.comjuniperpublishers.com.

Validation of the UPLC method also adheres to ICH guidelines. Linearity for this compound was demonstrated over a range, with high correlation coefficients (> 0.999) juniperpublishers.comjuniperpublishers.com. LOD and LOQ values for this compound and its related substances were determined, indicating high sensitivity juniperpublishers.comjuniperpublishers.com. Precision, assessed by %RSD for repeatability and intermediate precision, was found to be low (< 2%) juniperpublishers.comjuniperpublishers.com. Accuracy was confirmed through recovery studies, with average recovery values within the acceptable range of 95.00% - 105.00% for degradation products juniperpublishers.comjuniperpublishers.com. Forced degradation studies were also conducted to evaluate the method's selectivity and stability-indicating properties under various stress conditions juniperpublishers.comjuniperpublishers.com.

Here is a summary of typical validation data points for UPLC methods for this compound related substances:

| Validation Parameter | Reported Values (Example) | Reference |

| Linearity Range (this compound) | 0.9 µg/mL - 11.0 µg/mL | juniperpublishers.comjuniperpublishers.com |

| Linearity (Correlation Coeff.) | > 0.999 | juniperpublishers.comjuniperpublishers.com |

| LOD (this compound) | 0.3 µg/mL | juniperpublishers.comjuniperpublishers.com |

| LOQ (this compound) | 0.9 µg/mL | juniperpublishers.comjuniperpublishers.com |

| Precision (%RSD) | < 2% | juniperpublishers.comjuniperpublishers.com |

| Accuracy (Recovery Range) | 95.00% - 105.00% | juniperpublishers.comjuniperpublishers.com |

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS or LC/ESI/QTOF/MS/MS), is a powerful tool for the characterization of this compound and, particularly, for the identification and structural elucidation of its impurities and degradation products colab.wsresearchgate.netnih.govrsc.org. The high sensitivity and specificity of MS detection, coupled with the separation power of LC, allow for the analysis of complex mixtures.

LC-MS/MS has been utilized to identify major degradants formed under forced degradation conditions during HPLC method development colab.ws. More advanced techniques like LC/ESI/QTOF/MS/MS have been employed, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to isolate and characterize the structures of process-related and degradation impurities of this compound sodium researchgate.netnih.gov. This hyphenated approach provides accurate mass measurements and fragmentation patterns that are crucial for confirming the elemental composition and structural details of impurities.

Furthermore, LC-MS/MS methods have been developed for the quantitative determination of this compound in biological matrices like human plasma, which is essential for pharmacokinetic studies rsc.org. These methods often involve specific transitions (m/z values) for the parent compound and internal standards under techniques like negative electrospray ionization rsc.org.

Cyclic Ion Mobility-Mass Spectrometry (cIM-MS), often coupled with HPLC, represents an even more advanced application, offering multidimensional separation with high resolving power. This technique is particularly useful for separating and identifying isomeric impurities of this compound that may be difficult to resolve by LC or MS alone nih.govacs.orgacs.org. cIM-MS allows for the separation of ions based on their size, shape, and charge, providing additional structural information through collision cross-section values and characteristic fragment ions nih.govacs.orgacs.org.

Spectrophotometric Approaches for Compound Detection (e.g., UV Spectrophotometry)

Spectrophotometric methods, such as UV-Visible spectrophotometry, provide a simpler and faster approach for the quantitative estimation of this compound, particularly in its active pharmaceutical ingredient (API) form. While this compound itself may not have a strong chromophore in the traditional sense, it exhibits absorbance in the lower UV region. innovareacademics.in.

A validated UV-Visible spectrophotometric method for the quantitative estimation (assay) of this compound sodium is based on measuring the absorbance at a wavelength maximum (λmax) of 210 nm, typically using water as a diluent innovareacademics.ininnovareacademics.incolab.ws.

Validation of this method, following ICH guidelines, includes assessing specificity, precision, linearity, accuracy, and robustness innovareacademics.ininnovareacademics.incolab.ws. The method has been shown to be specific, with no interference from diluents jddtonline.infoinnovareacademics.in. Linearity is established over a specific concentration range (e.g., 33% to 167%), with correlation coefficients not less than 0.99 innovareacademics.ininnovareacademics.in. Precision and intermediate precision show low relative standard deviation values (< 2%) innovareacademics.ininnovareacademics.in. Accuracy is confirmed through recovery studies, with percentage recovery values typically ranging from 99.7% to 100.9% innovareacademics.ininnovareacademics.in. Robustness is evaluated by analyzing solutions under slightly varied conditions, such as changes in detection wavelength (±2 nm), demonstrating that the method remains reliable innovareacademics.in.

Here is a summary of typical validation data points for UV-Vis Spectrophotometry methods for this compound:

| Validation Parameter | Reported Values (Example) | Reference |

| Detection Wavelength (λmax) | 210 nm | innovareacademics.ininnovareacademics.incolab.ws |

| Linearity Range | 33% - 167% | innovareacademics.ininnovareacademics.incolab.ws |

| Linearity (Correlation Coeff.) | ≥ 0.99 | innovareacademics.ininnovareacademics.in |

| Precision (%RSD) | < 2% | innovareacademics.ininnovareacademics.in |

| Accuracy (Recovery Range) | 99.7% - 100.9% | innovareacademics.ininnovareacademics.in |

Electrophoretic Techniques for Binding Studies

Electrophoretic techniques, particularly Affinity Capillary Electrophoresis (ACE), are valuable for studying the binding interactions of this compound with other molecules and determining the strength of these interactions.

ACE has been applied to investigate the interaction between this compound and other compounds, such as propranolol (B1214883) tishreen.edu.sy. By observing the changes in the effective mobility of propranolol with increasing concentrations of this compound in the background electrolyte, researchers can determine the strength of the inclusion complex formed tishreen.edu.sy. The observed changes in mobility are fitted to a nonlinear curve equation, assuming a specific stoichiometry (e.g., 1:1), to calculate the association constant (Ka) tishreen.edu.sy.

In a study examining the interaction between this compound and propranolol using ACE coupled with UV or fluorescence detection, calculated association constants were reported, confirming the affinity strength of the predicted inclusion complex tishreen.edu.sy. The Ka values obtained using different detection methods were in close agreement.

Here is an example of association constants determined by ACE for the this compound-propranolol interaction:

| Method Used in ACE Study | Association Constant (Ka) | Reference |

| ACE-UV Detector | 4137 M⁻¹ | tishreen.edu.sy |

| ACE-Fluorescence Detector | 4215 M⁻¹ | tishreen.edu.sy |

| Fluorimeter | 4110 M⁻¹ | tishreen.edu.sy |

ACE is also used to study the complexation behavior of this compound and its analogs with other molecules, such as kratom alkaloids, to determine complex stability constants and understand the factors influencing complex formation, such as cavity size, substituent type, and degree of substitution of the cyclodextrin (B1172386) derivative mdpi.com.

Electrochemical and Sensor-Based Quantification Methods

Electrochemical methods offer a promising avenue for the quantitative analysis of this compound, providing advantages such as simplicity, speed, and cost-effectiveness. The development of electrochemical sensors, particularly those incorporating molecularly imprinted polymers (MIPs), has been explored for the determination of this compound.

Development of Molecularly Imprinted Polymer (MIP) Sensors

Molecularly imprinted polymers are materials engineered with specific recognition sites for a target molecule, such as this compound. The integration of MIPs with electrochemical sensors creates highly selective and sensitive platforms for detection and quantification.

One study describes the development of an electrochemical sensor utilizing a molecularly imprinted polymer film formed by electropolymerization on a screen-printed gold electrode (SPAuE). This EP-MIP(SUG)/SPAuE sensor was fabricated using 4-aminophenol (B1666318) as a monomer, with copper ions incorporated to enhance the MIP-binding site. This developed sensor has demonstrated applicability for the quantitative analysis of this compound in bulk drug substances, pharmaceutical dosage forms, and commercial serum samples, showing good recovery and relative standard deviation (RSD)

Theoretical and Computational Chemistry Applications in Sugammadex Research

Molecular Docking Simulations for Predicting Binding Conformations

Molecular docking simulations are widely employed to predict the preferred binding orientations and conformations of guest molecules within the cavity of a host molecule like Sugammadex (B611050). These simulations help to understand how NMBAs such as rocuronium (B1662866) and vecuronium (B1682833) initially interact with and position themselves within the this compound cavity. Studies utilizing molecular docking, often as an initial step for more extensive simulations, have investigated the binding of rocuronium and vecuronium to this compound. isaponline.org This technique aids in visualizing the spatial arrangement of the guest molecule relative to the host, providing a static snapshot of potential binding poses. Molecular docking has also been used to analyze the binding modes of other compounds, including isomers, with cyclodextrin (B1172386) derivatives. cyclolab.hu

Molecular Dynamics Simulations for Elucidating Interaction Pathways and Complex Stability

Molecular dynamics (MD) simulations provide a dynamic perspective on the binding process, allowing researchers to observe the time-dependent behavior of this compound and its guest molecules in a simulated environment, often including solvent effects. These simulations are crucial for understanding the encapsulation dynamics, the pathway by which the guest molecule enters the this compound cavity, and the stability of the resulting inclusion complex. nih.govmduse.comresearchgate.net

MD simulations investigating the interaction between this compound and rocuronium have revealed a sequential encapsulation process. Rocuronium initially binds beside the this compound molecule before moving towards and entering the cavity. nih.govresearchgate.net The encapsulation process for rocuronium has been observed to achieve an energetically stable state within approximately 120 nanoseconds in simulations. nih.govresearchgate.net These simulations highlight the dynamic nature of the host-guest interaction and the progression through different metastable states leading to stable encapsulation. nih.govresearchgate.net

MD simulations have also been used to compare the binding of this compound with different NMBAs, such as rocuronium and vecuronium. Findings from these simulations indicate that vecuronium forms fewer hydrogen bonds with this compound compared to rocuronium, suggesting a less avid binding. nih.govresearchgate.net The stability of the NMB-Sugammadex inclusion complex is established through an enthalpy-driven process, stabilized by a combination of hydrophobic interaction, hydrogen bonding, and electrostatic interaction between the NMBA and this compound. researchgate.netresearchgate.net

Computational results from MD simulations regarding the binding affinity of this compound with rocuronium and other drugs have shown good agreement with experimental data, validating the simulation models. isaponline.orgnih.gov The change in enthalpy (∆H) of the host-guest complex, calculated from computational simulations, has been shown to correlate with experimental data on binding affinity. isaponline.org

MD simulations have also explored the potential interactions of this compound with other drugs administered during anesthesia, such as propofol, cholesterol, and Vitamin D3, providing insights into potential low-affinity binding and its implications. isaponline.orgnih.govmduse.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Electronic Structure Analysis

Quantum Mechanical/Molecular Mechanical (QM/MM) calculations are powerful tools used to investigate the electronic structure and reaction mechanisms within complex molecular systems, such as the this compound-NMBA complex. These calculations combine the accuracy of quantum mechanics for a specific region of interest (e.g., the interacting atoms in the binding site) with the computational efficiency of molecular mechanics for the rest of the system. dntb.gov.uaresearchgate.net

QM/MM calculations have been applied to theoretically evaluate the complexes formed by this compound and NMBAs like rocuronium and vecuronium to gain a better understanding of their mechanism of action at an electronic level. researchgate.net These calculations can provide detailed information about the electronic distribution, charge transfer, and the nature of chemical bonds involved in the host-guest interactions, complementing the insights gained from classical force-field based simulations like MD. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) Landscapes

Analysis of the Molecular Electrostatic Potential (MEP) surface of molecules helps to visualize the charge distribution and predict how a molecule will interact with charged or polar species. For this compound, the MEP landscape reveals the distribution of electrostatic potential around the molecule, particularly highlighting the negatively charged carboxylate groups on its periphery and the relatively lipophilic cavity. mims.comopenanesthesia.org

Studies have utilized MEP analysis to help explain the discrepancy in interaction strength observed between this compound and different NMBAs, such as rocuronium and vecuronium. researchgate.netresearchgate.net The positively charged nitrogen centers of the aminosteroid (B1218566) NMBAs are attracted to the negatively charged groups of this compound, and the MEP surface can illustrate these favorable electrostatic interactions which contribute to the stability of the inclusion complex. researchgate.netresearchgate.netnih.govfda.gov

Application of Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analyses

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are quantum mechanical techniques that provide insights into the bonding characteristics, charge transfer, and reactivity of molecules. NBO analysis helps to understand the interactions between occupied and unoccupied orbitals, revealing stabilizing donor-acceptor interactions. FMO analysis, focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict the most reactive sites of a molecule and the propensity for electron transfer.

These analyses, including NBO and FMO, have been employed in theoretical studies of this compound-NMBA complexes to further elucidate the nature of the interactions and provide explanations for observed differences in binding strength between rocuronium-Sugammadex and vecuronium-Sugammadex inclusion complexes. researchgate.netresearchgate.net By examining the orbital interactions and charge transfer between this compound and the guest molecules, these methods contribute to a deeper understanding of the factors governing complex formation and stability. researchgate.netresearchgate.net

Predictive Modeling for Novel Drug-Rector Interactions and Antagonist Design

The computational techniques discussed, including molecular docking, MD simulations, QM/MM calculations, and electronic structure analyses, are integral to predictive modeling in this compound research. These models can be used to predict the binding affinity and interaction profiles of this compound with novel compounds or to assess potential displacement interactions with other drugs. isaponline.orgnih.govresearchgate.netwfsahq.org

Furthermore, the understanding gained from computational studies on the structural features and interaction types that contribute to the high affinity and specificity of this compound for aminosteroid NMBAs is invaluable for the rational design of novel gamma-cyclodextrin-based muscle relaxant antagonists. researchgate.netresearchgate.net By computationally screening potential host molecules or modifying existing cyclodextrin structures, researchers can predict their binding characteristics with target NMBAs, accelerating the discovery and optimization of new reversal agents. Predictive modeling allows for the in silico evaluation of potential drug-receptor interactions during the design phase, reducing the need for extensive experimental synthesis and testing. researchgate.netresearchgate.net

Preclinical Research Models and Experimental Approaches for Mechanistic Insights

In Vitro Experimental Systems for Fundamental Binding and Reversal Studies

In vitro approaches provide controlled environments to study the direct interactions between sugammadex (B611050) and NMBAs, as well as their effects on neuromuscular transmission at a cellular or tissue level.

Cell-Based Assays for Receptor-Ligand Interactions

While direct cell-based assays specifically focusing on this compound's interaction with NMBA-bound receptors are less commonly highlighted in the provided search results, the core mechanism involves this compound binding to the NMBA molecule itself in the plasma, rather than directly interacting with the acetylcholine (B1216132) receptor at the neuromuscular junction europa.eusarasotaanesthesia.com. However, studies have explored the potential for this compound to interact with other cellular components or receptors. For instance, research has investigated the effects of this compound on neuronal cells in primary cultures, examining aspects like cell viability and potential for apoptosis medsci.orgnih.gov. These studies, while not directly assessing receptor-ligand interactions related to neuromuscular blockade reversal, contribute to understanding the broader biological interactions of this compound at a cellular level. One study reported that clinically relevant concentrations of this compound caused apoptotic/necrosis neuron death in primary cultures, potentially linked to depletion of neuronal cholesterol levels medsci.org.

Isolated Organ and Tissue Preparations (e.g., Cortical Slice Models)

Isolated organ and tissue preparations, particularly nerve-muscle preparations, have been widely used to study the effects of NMBAs and their reversal by this compound under controlled conditions. The rat phrenic nerve-hemidiaphragm preparation is a common model for assessing neuromuscular transmission and the efficacy of reversal agents ekb.egekja.orgekja.org.

In this preparation, the phrenic nerve is stimulated, and the resulting muscle contraction of the hemidiaphragm is measured. Neuromuscular blockade is induced by administering NMBAs like rocuronium (B1662866), and the reversal effect of this compound is observed by the recovery of muscle twitch tension or train-of-four (TOF) ratio ekb.egekja.org. Studies using this model have demonstrated the rapid and dose-dependent reversal of rocuronium-induced block by this compound ekja.org. For example, research using the rat phrenic nerve-hemidiaphragm model showed that higher doses of this compound led to faster recovery of neuromuscular block ekja.org.

Isolated tissue studies have also explored potential interactions of this compound with other substances. Research using the rat phrenic nerve-hemidiaphragm model investigated the effects of corticosteroids like dexamethasone (B1670325) and hydrocortisone (B1673445) on this compound reversal of rocuronium-induced block. These studies found that while high experimental concentrations of steroids could affect this compound reversal in vitro, this effect was not observed at clinically relevant concentrations ekja.org.

In Vivo Animal Models for Mechanistic Pharmacological Investigations

In vivo animal models are crucial for evaluating the pharmacodynamics and pharmacokinetics of this compound within a living system, providing insights into its efficacy and potential interactions in a more complex physiological context.

Rodent Models (e.g., Guinea Pig, Rat, Mouse) for Neuromuscular Blockade Reversal

Rodent models, including guinea pigs, rats, and mice, have been extensively used to study the in vivo efficacy of this compound in reversing neuromuscular blockade. These models allow for the assessment of recovery times, dose-response relationships, and the influence of physiological factors on this compound's action.

Studies in guinea pigs have demonstrated that this compound effectively reverses neuromuscular blockade induced by steroidal NMBAs like rocuronium and vecuronium (B1682833), with rapid recovery of muscle function oup.comnih.govportico.org. For instance, a study in anesthetized guinea pigs showed that this compound (1 mg/kg) administered after achieving 90% neuromuscular block with aminosteroid (B1218566) NMBAs resulted in recovery to a TOF ratio of ≥0.9 in less than 1 minute oup.com. This rapid reversal was not observed with non-steroidal NMBAs oup.com.

Rat models have also been utilized to investigate this compound's effects on neuromuscular transmission and potential interactions. Studies in rats have examined the reversal of rocuronium-induced block using preparations like the hemiphrenic nerve ekb.eg. Research in rats has also explored the potential for this compound to influence inflammatory processes or exhibit neuroprotective effects in specific contexts all-imm.comfrontiersin.org. For example, a study in rats suggested that this compound could reduce allergic inflammatory changes in the lungs induced by rocuronium all-imm.com.

Mouse models, such as the mouse hemidiaphragm with the phrenic nerve intact, have been used to study the antagonism of neuromuscular block by this compound against different NMBAs. These studies have shown that rocuronium is most readily antagonized by this compound in this model oup.com.

Table 1: Recovery Times in Rodent Models

| Animal Model | NMBA | Block Level | This compound Dose | Recovery to TOF Ratio ≥ 0.9 | Spontaneous Recovery (TOF Ratio ≥ 0.9) | Source |

| Guinea Pig | Aminosteroid NMBAs | 90% | 1 mg/kg | < 1 minute | Not specified | oup.com |

| Rat (Hemiphrenic Nerve) | Steroidal Relaxants | Not specified | Not specified | < 1 minute | Up to 8 minutes | ekb.eg |

| Rat (Sciatic Nerve) | Rocuronium | 90% | 5 mg/kg | 8.5 minutes | 78.3 ± 15.2 minutes | ekb.eg |

Non-Human Primate Models (e.g., Rhesus Monkey) for Comparative Studies

Non-human primate models, such as the Rhesus monkey, are valuable for comparative studies due to their closer physiological similarity to humans. Studies in Rhesus monkeys have provided important data on the efficacy and speed of this compound-mediated reversal of neuromuscular blockade.

Research in anesthetized Rhesus monkeys has demonstrated that this compound provides rapid and complete reversal of rocuronium-induced neuromuscular block oup.comcapes.gov.brnih.gov. A study comparing this compound reversal to spontaneous recovery in Rhesus monkeys found that this compound significantly reduced the time to recovery of the TOF ratio to 0.9 oup.comoup.comcapes.gov.br. For instance, recovery to a TOF ratio of 0.9 after this compound 1.0 mg/kg was achieved in 1.9 minutes in the rocuronium group, compared to 14.5 minutes for spontaneous recovery oup.com. This compound was found to be effective against rocuronium and vecuronium in Rhesus monkeys but not against non-steroidal NMBAs like mivacurium (B34715) or atracurium (B1203153) oup.comcapes.gov.brnih.gov.

Table 2: Recovery Times in Rhesus Monkey Model

| Animal Model | NMBA | Block Level | This compound Dose | Recovery to TOF Ratio ≥ 0.9 | Spontaneous Recovery (TOF Ratio ≥ 0.9) | Source |

| Rhesus Monkey | Rocuronium | 90% | 0.5 mg/kg | 3.7 minutes | 14.4 minutes | oup.comcapes.gov.br |

| Rhesus Monkey | Rocuronium | 90% | 1.0 mg/kg | 1.9 minutes | 14.4 minutes | oup.comoup.comcapes.gov.br |

| Rhesus Monkey | Vecuronium | 90% | 1.0 mg/kg | 4.4 minutes | 23.1 minutes | oup.com |

Specialized Preparations (e.g., Hemiphrenic Nerve, Sciatic Nerve) for Neurophysiological Assessment

Beyond isolated tissue baths, in vivo specialized nerve preparations in animals allow for neurophysiological assessment of neuromuscular function and the effects of this compound. The hemiphrenic nerve preparation in rats and the sciatic nerve-gastrocnemius muscle preparation in cats and rats are examples of such models used to study neuromuscular transmission and the efficacy of reversal agents ekb.eganesth-pain-med.orgnih.gov.

In the rat hemiphrenic nerve preparation, the nerve is stimulated, and the diaphragm muscle response is measured, providing insights into the direct effects of drugs on neuromuscular transmission ekb.eg. Studies using this model have shown rapid reversal of steroidal muscle relaxants by this compound ekb.eg.

The sciatic nerve preparation involves stimulating the sciatic nerve and measuring the contraction of a target muscle, such as the gastrocnemius or tibialis anterior ekb.eganesth-pain-med.orgnih.gov. This model allows for the assessment of neuromuscular block and its reversal by monitoring parameters like twitch height and TOF ratio in a living animal. Studies in rats using the sciatic nerve-tibialis anterior muscle preparation have investigated the effects of substances like hydrocortisone on this compound reversal anesth-pain-med.orgnih.gov.

These specialized preparations provide valuable neurophysiological data that complement findings from whole-animal studies, contributing to a comprehensive understanding of how this compound interacts with the neuromuscular system.

Methodologies for Quantitative Assessment of Neuromuscular Transmission in Preclinical Settings

Quantitative assessment of neuromuscular transmission in preclinical models is crucial for evaluating the efficacy of agents like this compound in reversing neuromuscular blockade. Several methodologies are employed to measure the degree of neuromuscular block and the speed and completeness of its reversal.

Electrophysiological techniques are commonly used. Compound Muscle Action Potential (CMAP) recording is a key method, measuring the summed depolarization of muscle fibers in response to nerve stimulation nih.govbiologists.com. Repetitive Nerve Stimulation (RNS) is another electrophysiological approach where a series of stimuli are delivered to the nerve, and the decrement in CMAP amplitude is measured to assess impaired neuromuscular transmission nih.govbiologists.com. A decrease of at least 10% in CMAP amplitude after ten repetitive stimuli is typically considered indicative of a defect in neuromuscular transmission nih.govbiologists.com. These methods are often applied to specific muscles, such as the tibialis anterior or gastrocnemius muscles in rats and mice, following stimulation of the corresponding nerves nih.govbiologists.com.

In addition to electrophysiology, mechanical methods can be used. A grip meter can assess forelimb strength in rodents, particularly when clinical scores indicate subclinical weakness nih.gov. In terminal experiments, the impairment of neuromuscular transmission can be quantified by combining decrement measurements with a curare challenge, where the time elapsed until decrement is observed serves as a measure of muscle weakness nih.gov.

Immunofluorescence analysis of neuromuscular junctions is also utilized to assess morphological changes, such as the postsynaptic acetylcholine receptor (AChR) area, compactness, and circularity, as well as the presence of fragmented neuromuscular junctions nih.govtreat-nmd.orgoup.com. Electron microscopy provides even finer structural details of the neuromuscular junction nih.gov.

Preclinical studies on this compound have utilized these methods in various animal models, including guinea pigs, cats, and Rhesus monkeys, to confirm its high affinity for rocuronium and vecuronium and its ability to terminate neuromuscular blockade under different conditions dovepress.com. In vitro studies using mouse hemidiaphragm preparations have also confirmed the binding potency of this compound ru.nl. These studies have demonstrated that this compound provides rapid and dose-dependent reversal of neuromuscular blockade induced by high-dose rocuronium wikipedia.orgdovepress.com.

Exploratory Studies on Potential Neuroprotective Mechanisms in Animal Models

Beyond its primary role in reversing neuromuscular blockade, exploratory studies in animal models have investigated potential neuroprotective effects of this compound.

Research suggests that this compound may have a potential role in improving postoperative cognitive function, and animal model studies have been designed to explore this effect, particularly in the hippocampus nih.govnih.gov. Experimental data from an animal model of mild surgery indicated a cognitive improvement with this compound treatment and suggested a potential effect on glial cells as an underlying mechanism nih.govnih.govresearchgate.net. This compound has been shown to induce the expression of anti-inflammatory microglial markers and revert postoperative memory deficits in animal models nih.govnih.govresearchgate.net.

Studies in a transient global cerebral ischemia/reperfusion rat model have demonstrated a neuroprotective effect of this compound. Treatment with this compound at doses of 16 mg/kg and 100 mg/kg improved neurological outcomes, which correlated with reductions in both histological and neurological scores researchgate.net. The hippocampus TUNEL and caspase results in the this compound treatment groups were significantly lower compared to the ischemia/reperfusion group, indicating reduced neuronal apoptosis researchgate.net. While both doses showed neuroprotection, 100 mg/kg this compound appeared to be more neuroprotective in rats in this model researchgate.net.

Further mechanistic studies suggest that this compound-induced activation of mitochondria-dependent apoptosis may be associated with the depletion of neuronal cholesterol levels researchgate.net. This compound has also been shown to increase the protein expression of CytC, AIF, Smac/Diablo, and CASP-3 in cell cultures researchgate.net. The potential association of this compound-induced alteration in cholesterol homeostasis with oxidative stress and apoptosis activation has been observed, noting that resistance/sensitivity to oxidative stress varies between neuronal cell types researchgate.net.

Another study using an animal model of head trauma has also pointed towards the neuroprotective potential of this compound researchgate.net. The present study showed that this compound had neuroprotective effects and was as effective as mannitol (B672) in increasing neuronal density and viability in the prefrontal cortex, although neuronal nuclei immunohistochemistry, indicating apoptotic neurons, also significantly increased researchgate.net.

These exploratory preclinical studies suggest potential neuroprotective properties of this compound through mechanisms that may involve anti-inflammatory effects on glial cells, reduction of neuronal apoptosis, and alterations in cholesterol homeostasis.

Future Directions and Emerging Research Paradigms

Design and Synthesis of Next-Generation Selective Relaxant Binding Agents (e.g., Calabadion Analogs)

While Sugammadex (B611050) is highly effective for steroidal NMBAs, there is ongoing research into developing next-generation selective relaxant binding agents (SRBAs) with broader specificity, including those that can reverse benzylisoquinolinium NMBAs. ekb.egresearchgate.netdntb.gov.ua Calabadions, a class of synthetic molecular containers distinct from cyclodextrins, have emerged as promising candidates. ekb.egresearchgate.net Studies in animals have shown that Calabadion 1 and Calabadion 2 can rapidly and completely reverse neuromuscular blockade induced by both steroidal agents like rocuronium (B1662866) and benzylisoquinolinium agents like cisatracurium. psu.eduresearchgate.netnih.gov Calabadion 2, in particular, has demonstrated higher molar potency and faster reversal of vecuronium (B1682833) and rocuronium compared to this compound in rat models. nih.gov These agents are characterized by rapid renal clearance. researchgate.netnih.gov Another area of development includes modified gamma-cyclodextrins, such as adamgammadex, which is undergoing clinical trials to compare its efficacy and safety against this compound for rocuronium-induced neuromuscular block reversal. researchgate.netresearchgate.net Research into these next-generation binders focuses on optimizing their cavity size, shape, and chemical modifications to achieve high affinity and selectivity for a wider range of NMBAs or other target molecules. researchgate.net

Broadening the Scope of Cyclodextrin-Based Encapsulation Beyond Neuromuscular Blockade Reversal

The success of this compound highlights the potential of modified cyclodextrins as molecular encapsulating agents with significant biological impact. Cyclodextrins and their derivatives have long been utilized in pharmaceutical science for their ability to form inclusion complexes, thereby manipulating the pharmacokinetics and dynamics of various active principles and pharmaceutical ingredients. rsc.orgnih.govnih.gov Applications extend to improving drug solubility, stability, and bioavailability, as well as enabling controlled drug delivery systems. nih.govwustl.edunih.gov Future research directions involve exploring the design principles that make this compound such an effective binder for its targets and applying this knowledge to encapsulate other molecules of pharmacological interest. This could include developing cyclodextrin-based systems for binding and inactivating toxins, chelating unwanted substances, or delivering therapeutic agents with enhanced specificity and reduced off-target effects. rsc.orgwustl.edulongdom.orgnih.gov The unique supramolecular features of cyclodextrins make them attractive scaffolds for creating novel functional materials for a variety of biomedical applications. rsc.orgnih.gov

Advancements in Computational Modeling for Optimized Structure-Activity Relationship Predictions

Computational modeling plays a crucial role in understanding the intricate host-guest interactions that govern the binding of molecules within cyclodextrin (B1172386) cavities and is essential for the rational design of new binding agents. Techniques such as molecular docking, molecular dynamics simulations, and quantum-chemical calculations are employed to study the binding conformations, analyze noncovalent forces, and predict binding affinities in cyclodextrin-guest systems. researchgate.netscirp.orgacs.orgacs.orgfrontiersin.org These methods help to elucidate the atomic-level details of the interaction mechanisms. acs.org For this compound and related cyclodextrin-based binders, computational approaches can aid in predicting how structural modifications to the cyclodextrin scaffold or the guest molecule will affect binding strength and selectivity. acs.org Future advancements in this area involve improving the accuracy and efficiency of these computational models, particularly in accurately accounting for factors like conformational strain and entropy changes upon binding, to enable more reliable predictions of structure-activity relationships and accelerate the design and optimization of next-generation SRBAs and other cyclodextrin-based therapeutic agents. acs.org

Deeper Investigation into Supramolecular Interactions with Diverse Pharmacological Significance

This compound functions through supramolecular encapsulation, a key concept in supramolecular chemistry which focuses on the interactions between molecules and the formation of larger, organized structures through non-covalent bonds. longdom.orgnih.govmdpi.comnih.govdovepress.comnih.gov The specific and high-affinity binding of this compound to steroidal NMBAs is a prime example of how tailored host-guest interactions can have significant pharmacological consequences. nih.govmdpi.comnih.gov Future research aims to gain a deeper understanding of the fundamental principles governing these supramolecular interactions, including hydrophobic effects, van der Waals forces, and electrostatic interactions, within the context of cyclodextrin-based systems. longdom.orgresearchgate.net This knowledge can then be leveraged to design molecules that exploit specific supramolecular interactions to target a wider range of molecules involved in various physiological and pathological processes, potentially leading to novel therapeutic strategies beyond neuromuscular blockade reversal. rsc.orglongdom.orgnih.gov

Refinement and Innovation in Analytical Techniques for Enhanced Research Capabilities

The research and development of this compound and other cyclodextrin-based compounds rely heavily on advanced analytical techniques for synthesis monitoring, characterization, and quality control. Methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE) are routinely used to analyze cyclodextrins and their derivatives. nih.govcyclolab.hutishreen.edu.sy The complexity of modified cyclodextrins and the need to identify and quantify closely related impurities, such as isomeric byproducts formed during this compound synthesis, drive the need for more sophisticated analytical tools. cyclolab.hucyclodextrinnews.comresearchgate.net Recent advancements in techniques like cyclic Ion Mobility-Mass Spectrometry (cIM-MS) offer enhanced separation capabilities for isomers and isobaric compounds, providing more detailed structural information. cyclodextrinnews.comresearchgate.net Future directions in analytical chemistry involve refining existing methods and innovating new techniques with improved sensitivity, resolution, and throughput to facilitate the characterization of novel cyclodextrin-based structures, study their interactions with guest molecules in complex biological matrices, and ensure the purity and quality of these advanced pharmaceutical agents. nih.govcyclodextrinnews.com

Q & A

What methodological frameworks are recommended for designing clinical trials evaluating Sugammadex’s efficacy in reversing neuromuscular blockade?

Answer:

Researchers should adopt structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define trial parameters. For example:

- Population : Patients undergoing specific surgeries requiring rocuronium/vecuronium-induced blockade.

- Intervention : this compound administration (dose-dependent protocols).

- Comparison : Neostigmine/glycopyrrolate or placebo.

- Outcome : Time to neuromuscular recovery (TOF ratio ≥0.9).

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure the study addresses gaps, such as this compound’s efficacy in obese patients or those with renal impairment. Double-blinded RCTs with stratified randomization are preferred to minimize bias .

How should researchers address contradictions in reported recovery times for this compound across studies?

Answer:

Contradictions often arise from heterogeneity in study design, such as:

- Dosage variability (2 mg/kg vs. 4 mg/kg).

- Monitoring tools (acceleromyography vs. electromyography).

- Patient comorbidities (renal/hepatic dysfunction).

To resolve discrepancies:

Conduct meta-analyses with subgroup analyses to identify confounding variables.

Apply sensitivity analyses to exclude outlier datasets.

Validate findings using standardized monitoring protocols per consensus guidelines (e.g., ICNM recommendations).

Include a limitations section discussing instrumentation accuracy and population diversity in manuscripts .

What statistical considerations are critical when analyzing this compound’s pharmacokinetic (PK) parameters in pediatric vs. adult populations?

Answer:

- Use non-compartmental analysis (NCA) for AUC and Cmax calculations, ensuring measurements reflect the precision of LC-MS/MS instrumentation (report values to ≤3 significant figures) .

- For pediatric cohorts, apply allometric scaling to account for body weight differences.

- Compare PK profiles using ANOVA with post-hoc Tukey tests, specifying P-value thresholds (e.g., P<0.05) .

How can researchers optimize surveys to assess long-term outcomes of this compound use in postoperative settings?

Answer:

- Design : Use validated tools like the Postoperative Quality of Recovery Scale (PQRS), adapted to include neuromuscular-specific metrics.

- Sampling : Stratify participants by surgery type and comorbidities to ensure representativeness.

- Testing : Pilot the survey with 10–15 participants to refine ambiguous terminology (e.g., “muscle weakness”) and assess completion time .

Avoid open-ended questions; instead, use Likert scales for symptom severity to facilitate quantitative analysis .

What ethical challenges arise in studies comparing this compound with neostigmine, and how can they be mitigated?

Answer:

- Risk of Bias : Neostigmine’s association with cholinergic effects (e.g., bradycardia) may unblind clinicians. Mitigate by using centralized adjudication committees.

- Informed Consent : Clearly explain risks of residual blockade in placebo arms.

- Equipoise : Justify the comparison in the protocol by citing literature gaps (e.g., cost-effectiveness in low-resource settings) .

What experimental controls are essential for in vitro studies investigating this compound’s interaction with novel neuromuscular blocking agents?

Answer:

- Positive Controls : Use rocuronium as a reference compound.

- Negative Controls : Include samples without plasma proteins to assess binding affinity changes.

- Replicates : Perform triplicate runs for each concentration to account for assay variability.

Report raw data in appendices and processed data (e.g., IC50 values) in the main text, adhering to journal word limits .

How should researchers approach conflicting findings regarding this compound’s impact on postoperative pulmonary complications?

Answer:

- Data Triangulation : Combine RCT data with real-world evidence from hospital databases to identify trends.

- Covariate Adjustment : Use multivariate regression to control for factors like surgery duration and pre-existing lung disease.

- Mechanistic Studies : Investigate this compound’s anti-inflammatory properties via cytokine profiling in animal models .

What guidelines should inform the reproducibility of this compound studies in animal models?

Answer:

- Animal Models : Specify species (e.g., Sprague-Dawley rats) and neuromuscular blockade induction methods.

- Dosage Conversion : Apply FDA-recommended body surface area scaling for human-to-animal dose translation.

- Data Transparency : Publish electrophysiology raw data (e.g., EMG tracings) in repositories like Figshare .

How can systematic reviews improve the interpretation of this compound’s safety profile across diverse populations?

Answer:

- Search Strategy : Use PRISMA guidelines with keywords like “this compound AND anaphylaxis” across PubMed, EMBASE, and Cochrane Library.

- Risk of Bias : Apply ROBINS-I tool for non-randomized studies.

- Subgroup Analysis : Stratify results by geographic region to assess reporting bias in hypersensitivity reactions .

What biomarkers are being explored to predict this compound responsiveness, and how are they validated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products